molecular formula C5H6BrN3O B1484944 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one CAS No. 65269-64-9

5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one

Cat. No. B1484944
CAS RN: 65269-64-9
M. Wt: 204.02 g/mol
InChI Key: MFFUJYKGBKVOKK-UHFFFAOYSA-N
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Description

5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one is a compound with the molecular formula C5H6BrN3O and a molecular weight of 204.0259 . It is a derivative of pyridazin-3(2H)-one, a versatile pharmacophore known for its diverse pharmacological activities .


Synthesis Analysis

The pyridazin-3(2H)-one skeleton, to which our compound belongs, is typically prepared by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . The most common synthesis involves the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms and a keto functionality . This structure allows for easy functionalization at various ring positions, making it an attractive synthetic building block for designing and synthesis of new drugs .


Chemical Reactions Analysis

Pyridazin-3(2H)-one derivatives, including this compound, have been used in the synthesis of a variety of pharmacologically active compounds . For example, some 5-aryl-6-methyl-4,5-dihydropyridazin-3(2H)ones and related 5-aryl-6-methyl-pyridazin-3(2H)ones were synthesized and evaluated for their pharmacological profile .

Scientific Research Applications

Divergent Synthesis Routes

One area of focus has been the development of divergent synthesis routes for related compounds. For instance, research by Ermolat’ev and Van der Eycken (2008) highlights a novel synthesis of substituted 2-aminoimidazoles starting from 2-aminopyrimidines, which could be related to the structural manipulation of compounds similar to 5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one (Ermolat’ev & Van der Eycken, 2008).

Pyrimido[4,5-e][1,3,4]thiadiazine Derivatives

Rahimizadeh, Nikpour, and Bakavoli (2007) explored a new route to synthesize pyrimido[4,5-e][1,3,4]thiadiazine derivatives, starting from compounds that share a bromo-substituted pyrimidine structure, indicating potential for varied synthetic applications of bromo-substituted pyridazines (Rahimizadeh, Nikpour, & Bakavoli, 2007).

Modes of Action of Pyridazinone Herbicides

Investigations into the modes of action of pyridazinone herbicides by Hilton et al. (1969) have provided insights into how substituted pyridazinone compounds, similar in structure to this compound, affect photosynthesis and plant growth, suggesting potential agrochemical applications (Hilton, Scharen, St. John, Moreland, & Norris, 1969).

Synthesis of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives

Ibrahim and Behbehani (2014) reported on the synthesis of a new class of pyridazin-3-one derivatives, showcasing the versatility of these compounds in synthesizing fused azines, which are significant for developing novel pharmaceuticals and materials (Ibrahim & Behbehani, 2014).

Polysubstituted Pyridazinones

Pattison et al. (2009) have shown that pyridazin-3(2H)-one can serve as a scaffold for synthesizing various disubstituted and ring-fused pyridazinone systems, highlighting the compound's role in drug discovery and the development of polyfunctional systems (Pattison, Sandford, Yufit, Howard, Christopher, & Miller, 2009).

Biochemical Analysis

Biochemical Properties

5-Amino-6-bromo-2-methyl-2H-pyridazin-3-one plays a crucial role in biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity. For instance, this compound can inhibit certain enzymes, thereby modulating biochemical pathways. It also interacts with proteins involved in cell signaling, affecting their function and leading to changes in cellular responses. The nature of these interactions is primarily based on the binding affinity of this compound to the active sites of these biomolecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation. Additionally, this compound affects cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions lead to changes in the transcriptional activity of specific genes, thereby modulating cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as reducing inflammation and modulating metabolic pathways. At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. For instance, this compound can inhibit key enzymes in the glycolytic pathway, leading to a decrease in glucose metabolism. Additionally, this compound affects the tricarboxylic acid cycle by modulating the activity of enzymes involved in this pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its activity and efficacy, as its accumulation in certain tissues may enhance its therapeutic effects or lead to toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The localization of this compound within the cell determines its interactions with other biomolecules and its overall impact on cellular processes .

properties

IUPAC Name

5-amino-6-bromo-2-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O/c1-9-4(10)2-3(7)5(6)8-9/h2H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFUJYKGBKVOKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(C(=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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